molecular formula C16H13N3O3 B2684729 2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide CAS No. 2034511-77-6

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide

Cat. No. B2684729
CAS RN: 2034511-77-6
M. Wt: 295.298
InChI Key: WBRVYSPXIMIVBO-UHFFFAOYSA-N
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Description

The compound “2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide” is a complex organic molecule that contains a chromene and a pyrimidine moiety. Chromenes are a class of organic compounds with a fused benzene and dihydrofuran ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the chromene and pyrimidine rings in separate steps, followed by their combination. The exact method would depend on the specific substituents and functional groups present in the target molecule .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene and pyrimidine rings, along with the various substituents. The exact structure would depend on the specific arrangement and orientation of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present. The chromene and pyrimidine moieties could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic substitution, and others .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, solubility, and stability, would depend on the specific structure and functional groups present .

Scientific Research Applications

Synthesis and Biological Activities

Ionic Liquid Mediated Synthesis and Biological Applications : The synthesis of novel chromone-pyrimidine coupled derivatives using an eco-friendly and efficient catalyst, Triethyl ammonium sulphate [Et3NH][HSO4], under solvent-free conditions demonstrates the compound's potential in generating pharmacologically active molecules. These derivatives exhibit significant antifungal, antibacterial, and anticancer activities, underscoring the importance of chromone and pyrimidine pharmacophores in medicinal chemistry (Nikalje et al., 2017).

Antimicrobial Analysis and Enzyme Assay : Further exploration into the antimicrobial efficacy of chromone-pyrimidine derivatives revealed compounds with potent antibacterial and antifungal properties. The study included enzyme assay and molecular docking studies to understand the mode of action, alongside ADMET analysis for drug-like properties. Notably, certain derivatives showed non-toxic profiles in cytotoxicity assays against human cancer cell lines, highlighting their safety for potential therapeutic use (Tiwari et al., 2018).

Synthesis and Antimicrobial Evaluation of Coumarin Derivatives : Research into coumarin derivatives containing the thiazolidin-4-one ring revealed their promising antibacterial activity against common bacterial strains, demonstrating the versatile biological applications of these synthesized compounds (Ramaganesh et al., 2010).

Eco-Friendly Synthesis of Fused Pyrano Pyrimidinones : The use of Brønsted acidic ionic liquid catalysis for synthesizing novel pyrano pyrimidinones underlines an eco-friendly approach towards generating compounds with notable antimicrobial activity, especially against fungal strains like Candida rugosa (Banothu et al., 2013).

Anticholinesterase Activity of Coumarin-3-Carboxamides : The investigation into N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides provided insights into their significant activity against acetylcholinesterase (AChE), with certain compounds demonstrating potent inhibitory effects. This suggests potential applications in treating neurodegenerative diseases like Alzheimer's (Ghanei-Nasab et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and biological activity. Proper safety precautions should be taken when handling any new or less-studied substances .

Future Directions

The future research directions for this compound could include further studies to elucidate its synthesis, structure, reactivity, mechanism of action, and biological activity. It could also be investigated for potential applications in various fields, such as medicine or materials science .

properties

IUPAC Name

2-oxo-N-(2-pyrimidin-5-ylethyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-15(19-6-5-11-8-17-10-18-9-11)13-7-12-3-1-2-4-14(12)22-16(13)21/h1-4,7-10H,5-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRVYSPXIMIVBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-oxo-N-(2-(pyrimidin-5-yl)ethyl)-2H-chromene-3-carboxamide

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